

# A Technical Guide to Commercially Available Azelastine-d3 for Research Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Azelastine-d3

Cat. No.: B15606532

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available sources of **Azelastine-d3**, a critical tool for researchers in pharmacology and drug development. **Azelastine-d3**, a stable isotope-labeled internal standard, is indispensable for accurate quantification of azelastine in complex biological matrices through mass spectrometry-based assays. This document outlines key suppliers, their product specifications, and detailed experimental protocols for its application, alongside visualizations of its mechanism of action and analytical workflows.

## Commercial Sources and Specifications of Azelastine-d3

**Azelastine-d3** is available from several reputable chemical suppliers who specialize in reference standards and research chemicals. While specific batch-to-batch data may vary, the following table summarizes the general product specifications available from prominent vendors. Researchers are advised to request a certificate of analysis (CoA) from the supplier for detailed quantitative information, including isotopic and chemical purity.

Supplier	Product Name	CAS Number	Molecular Formula	Purity	Available Formats
LGC Standards	Azelastine-d3	758637-88-6	$C_{21}H_{21}D_3CIN_3O$	Information typically available upon request	Neat solid (2.5 mg, 25 mg)
MedchemExpress	Azelastine- <sup>13</sup> C, <sup>d3</sup> hydrochloride	Not specified	$C_{20}^{13}CH_{21}D_3CIN_3O \cdot HCl$	Information typically available upon request	Solid
Cayman Chemical	Azelastine- <sup>13</sup> C-d3 (hydrochloride)	2930288-75-6	$C_{21}^{13}CH_{21}D_3CIN_3O \cdot HCl$	>99% deuterated forms (d1-d3)	Solid
Pharmaffiliates	Azelastine-d3	758637-88-6	$C_{22}H_{21}D_3CIN_3O$	Information typically available upon request	White to Off-White Solid
Clinivex	Azelastine- <sup>13</sup> C, <sup>d3</sup>	Not specified	Not specified	Information typically available upon request	Solid (mg quantities)

## Experimental Protocol: Quantification of Azelastine in Human Plasma using LC-MS/MS with Azelastine-d3 Internal Standard

The following protocol is a representative methodology for the determination of azelastine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is synthesized from established methods for azelastine quantification and adapted for the use of **Azelastine-d3** as an internal standard[1][2][3].

## Materials and Reagents

- Azelastine reference standard
- **Azelastine-d3** internal standard (IS)
- Human plasma (with appropriate anticoagulant, e.g., K<sub>2</sub>EDTA)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium acetate
- Formic acid (or acetic acid for pH adjustment)
- Water (deionized, 18 MΩ·cm or higher)
- n-Hexane (HPLC grade)
- 2-Propanol (HPLC grade)

## Preparation of Stock and Working Solutions

- Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve azelastine in methanol.
- **Azelastine-d3** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Azelastine-d3** in methanol.
- Azelastine Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the azelastine stock solution with 50% methanol.
- Internal Standard Spiking Solution: Prepare a working solution of **Azelastine-d3** at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.

## Sample Preparation (Liquid-Liquid Extraction)

- Pipette 1 mL of human plasma into a clean polypropylene tube.

- Add a specified volume of the **Azelastine-d3** internal standard spiking solution to all samples except for the blank matrix.
- Add a specified volume of the appropriate azelastine working solution to the calibration standards and QC samples.
- Vortex mix the samples for 30 seconds.
- Add 5 mL of extraction solvent (e.g., n-hexane: 2-propanol, 97:3, v/v).
- Vortex mix for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
- Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Conditions

- LC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A suitable C18 column (e.g., YMC C8, Luna C18) with appropriate dimensions and particle size.
- Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.25 - 0.4 mL/min.
- Injection Volume: 5 - 20 µL.
- Gradient Program: Optimize for the separation of azelastine and its internal standard from matrix components.

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
  - Azelastine:  $m/z$  382.2  $\rightarrow$  112.2[3]
  - **Azelastine-d3**:  $m/z$  385.2  $\rightarrow$  115.2 (or other appropriate fragment)
- Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

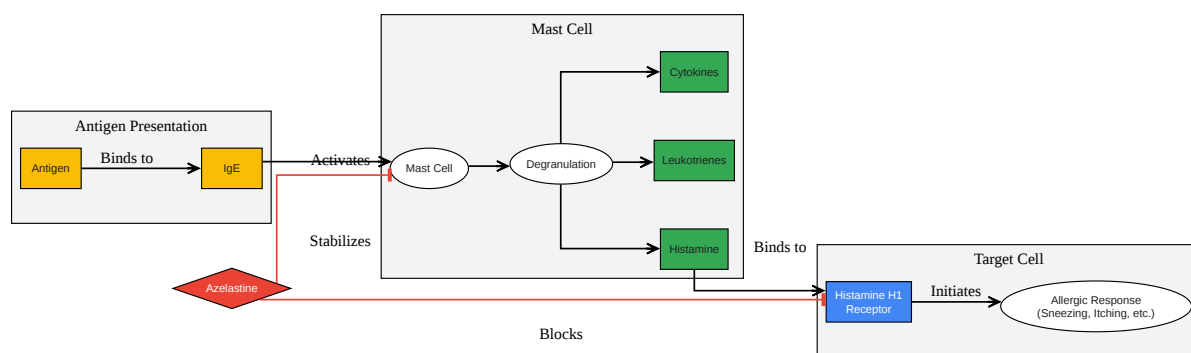
## Data Analysis

- Quantify azelastine by calculating the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
- Determine the concentration of azelastine in the QC and unknown samples using the regression equation of the calibration curve.

## Visualizations

### Azelastine Signaling Pathway

Azelastine is a potent and selective histamine H1 receptor antagonist. Its mechanism of action extends beyond simple receptor blockade to include the stabilization of mast cells, thereby inhibiting the release of a variety of inflammatory mediators. This dual action makes it an effective therapeutic agent for allergic rhinitis and conjunctivitis.

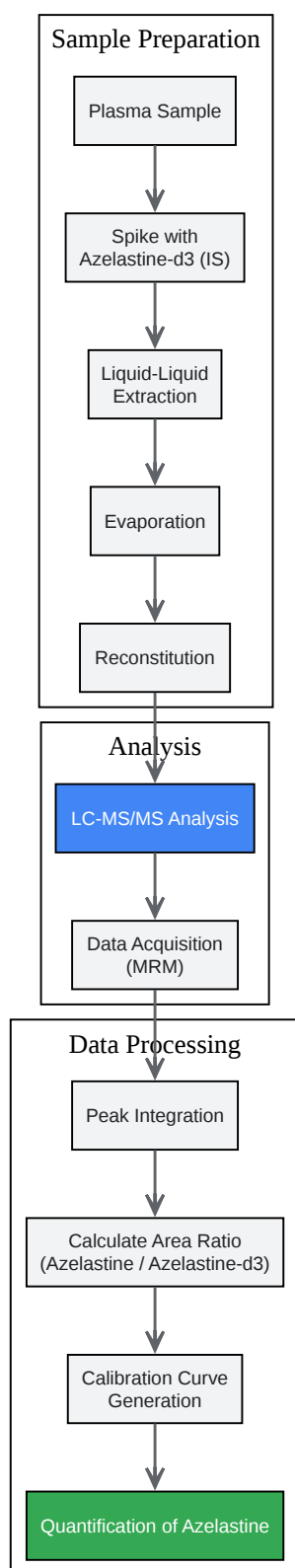


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Caption: Azelastine's dual mechanism of action.

## Experimental Workflow for Azelastine Quantification

The following diagram illustrates a typical workflow for the quantification of azelastine in a biological matrix using an internal standard like **Azelastine-d3**.



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Caption: Bioanalytical workflow for azelastine.

In conclusion, **Azelastine-d3** is a readily available and essential tool for the accurate bioanalysis of azelastine. Researchers can procure this internal standard from various commercial suppliers and adapt established LC-MS/MS methodologies for their specific research needs. The dual-action mechanism of azelastine, involving both H1 receptor antagonism and mast cell stabilization, underscores its therapeutic efficacy and provides a basis for further pharmacological investigation.

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## References

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- To cite this document: BenchChem. [A Technical Guide to Commercially Available Azelastine-d3 for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606532#commercially-available-sources-of-azelastine-d3-for-research]

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